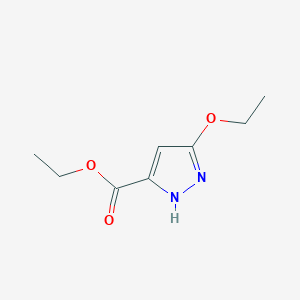

5-乙氧基-1H-吡唑-3-羧酸乙酯

描述

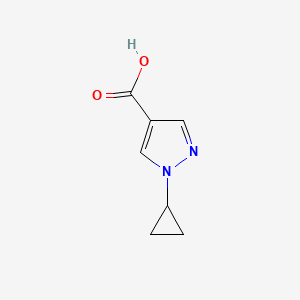

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate can be determined through various methods such as X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis

Pyrazoles, including Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .科学研究应用

药物化学

5-乙氧基-1H-吡唑-3-羧酸乙酯: 是一种由于其吡唑骨架而在药物化学领域引起关注的化合物。 吡唑以其多样的生物活性而闻名,包括作为抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病药物的作用 。化合物中的乙氧基可能影响其亲脂性,进而影响从其合成的衍生物的药代动力学,可能导致新的药物发现。

药物发现

在药物发现领域,5-乙氧基-1H-吡唑-3-羧酸乙酯用作合成多种生物活性分子的通用前体。它的吡唑核心经常用作合成具有潜在治疗效果的化合物的骨架。 吡唑环上的修饰可以导致发现具有显着药理性质的新化合物 。

农药化学

5-乙氧基-1H-吡唑-3-羧酸乙酯在农药化学中的应用主要在于设计新的农药。吡唑衍生物已被探索用于其作为除草剂、杀虫剂和杀菌剂的潜在用途。 吡唑环的结构多功能性允许开发对农业害虫和疾病具有特定作用的化合物 。

配位化学

在配位化学中,5-乙氧基-1H-吡唑-3-羧酸乙酯可以作为配体与各种金属形成配合物。这些配合物可以表现出有趣的性质,并在催化、材料科学以及作为生物体系模型中找到应用。 乙氧基和羧酸基团提供了额外的配位位点,这可能导致新型金属配合物的形成 。

有机金属化学

5-乙氧基-1H-吡唑-3-羧酸乙酯的吡唑部分在有机金属化学中也很重要。它可用于合成作为各种化学反应催化剂的有机金属化合物。 吡唑环中的氮原子可以与金属中心配位,形成在催化过程中重要的稳定的有机金属骨架 。

合成有机化学

最后,在合成有机化学中,5-乙氧基-1H-吡唑-3-羧酸乙酯对于构建更复杂的分子结构具有价值。它可以进行各种化学反应,例如环加成反应、亲核取代反应和亲电加成反应,生成多种有机化合物。 这使得它成为合成杂环化合物的有用构建模块 。

作用机制

Target of Action

Pyrazole derivatives, which include ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, are known to have diverse biological activities . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate with its targets and any resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities . Therefore, it is plausible that Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate could have multiple effects at the molecular and cellular level.

Action Environment

It is known that the structure of pyrazoles, which includes ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, can be influenced by environmental factors .

属性

IUPAC Name |

ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBTCZIIMAMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

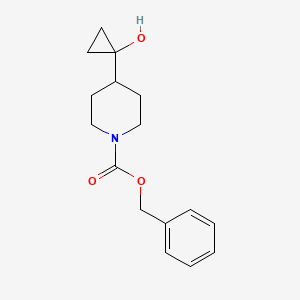

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)

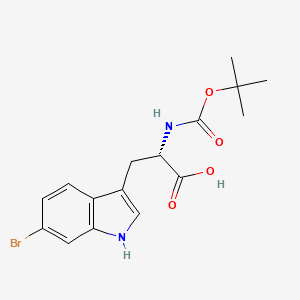

![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)

![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

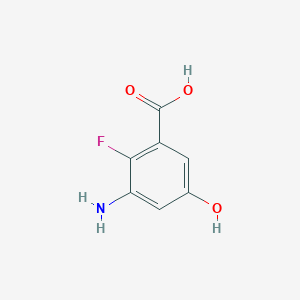

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)